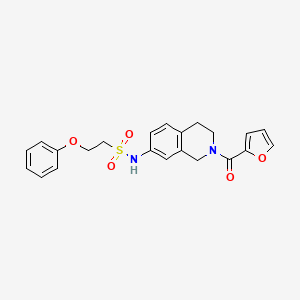

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide

Description

The compound N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroisoquinoline core substituted with a furan-2-carbonyl group at position 2 and a 2-phenoxyethanesulfonamide moiety at position 5. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S/c25-22(21-7-4-12-29-21)24-11-10-17-8-9-19(15-18(17)16-24)23-30(26,27)14-13-28-20-5-2-1-3-6-20/h1-9,12,15,23H,10-11,13-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCPUMITXFUIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Furan derivatives are known to interact with various targets or receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc.

Mode of Action

Furan derivatives are known to interact with their targets in various ways, leading to changes in cellular function.

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Furan derivatives are known to have good pharmacokinetic characteristics, improving solubility and bioavailability parameters of proposed poorly soluble lead molecules.

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis pathways, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C24H24N2O4S |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 955698-30-3 |

The structure includes a furan ring and a tetrahydroisoquinoline moiety, which are known to influence biological activity through various interactions with biological macromolecules.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroisoquinoline Core : This can be achieved via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

- Acylation with Furan-2-carbonyl Group : The introduction of the furan-2-carbonyl group is performed through an acylation reaction involving furan-2-carbonyl chloride and the tetrahydroisoquinoline in the presence of a base like triethylamine.

- Sulfonamide Formation : The final step involves the reaction with phenoxyethanesulfonamide to yield the target compound.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the sulfonamide group may facilitate hydrogen bonding with amino acid residues in target proteins. Additionally, the hydrophobic regions provided by the furan and tetrahydroisoquinoline structures suggest potential binding sites within enzyme active sites.

Antiviral Activity

Recent studies have indicated that compounds similar to this one exhibit antiviral properties. For instance, derivatives containing furan moieties have been identified as inhibitors of viral proteases such as SARS-CoV-2 main protease (Mpro) with promising IC50 values (e.g., 1.57 μM) . Although specific data on this exact compound is limited, structural similarities suggest potential antiviral efficacy.

Anti-inflammatory Properties

Research on related compounds has shown that furan-containing derivatives can exhibit anti-inflammatory activities. For example, certain substituted furan derivatives have demonstrated significant inhibition of pro-inflammatory cytokines in vitro . This suggests that this compound may possess similar anti-inflammatory effects.

Case Studies

- SARS-CoV-2 Inhibition : A study focused on furan derivatives indicated that modifications in structure could lead to enhanced inhibitory activity against SARS-CoV-2 Mpro. The study highlighted how specific substitutions influenced potency and selectivity .

- Anti-inflammatory Activity : Research has shown that compounds with similar structural motifs can reduce inflammation in experimental models by modulating cytokine expression and inhibiting NF-kB signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The target compound shares a 1,2,3,4-tetrahydroisoquinoline scaffold with several sulfonamide or benzamide derivatives (Table 1). Key variations occur in the substituents attached to the sulfonamide group and the nature of the acyl group at position 2 of the tetrahydroisoquinoline.

Table 1: Structural and Physicochemical Comparison of Analogs

Key Observations:

Substituent Diversity: The target compound’s 2-phenoxyethanesulfonamide group distinguishes it from analogs with simpler aryl sulfonamides (e.g., 4-fluoro, 4-methoxy) or alkyl sulfonamides (e.g., propane-1-sulfonamide). The phenoxyethyl chain may enhance lipophilicity or steric bulk compared to smaller substituents .

Characterization Techniques:

Physicochemical Properties

- Molecular Weight : Analogs range from 348.4 (propane-1-sulfonamide, ) to 442.5 (2,5-dimethoxybenzenesulfonamide, ). The target compound’s molecular weight is expected to exceed 400 based on its substituents.

- Polarity: Methoxy and fluorine substituents increase polarity compared to alkyl or phenoxy groups, affecting solubility and membrane permeability.

Implications for Drug Design

- Steric Effects: The phenoxyethyl group in the target compound may occupy larger binding pockets compared to smaller substituents in .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoroacetyl in ) could enhance metabolic stability but reduce nucleophilic reactivity.

- Synthetic Feasibility : Propane-sulfonamide derivatives () may offer simpler synthesis routes, while aryl sulfonamides () require regioselective functionalization.

Q & A

Q. What are the recommended synthetic routes for N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide, and what critical parameters influence yield?

The synthesis typically involves multi-step protocols, including:

- Tetrahydroisoquinoline core functionalization : Introducing the furan-2-carbonyl group via nucleophilic acyl substitution or coupling reactions under anhydrous conditions (e.g., using dichloromethane as a solvent and triethylamine as a base) .

- Sulfonamide coupling : Reacting the tetrahydroisoquinoline intermediate with 2-phenoxyethanesulfonyl chloride. Critical parameters include temperature control (0–5°C to minimize hydrolysis) and stoichiometric excess of the sulfonyl chloride (1.2–1.5 eq) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .

Yield optimization hinges on protecting-group strategies (e.g., tert-butoxycarbonyl for amine protection) and solvent selection to stabilize reactive intermediates .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the tetrahydroisoquinoline core and sulfonamide linkage. Key signals include:

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C24H23N2O5S requires m/z 475.1284) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O symmetric/asymmetric stretches) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradients) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during sulfonamide coupling?

Competing side reactions (e.g., over-sulfonylation or amine oxidation) are minimized by:

- Temperature control : Maintaining sub-ambient temperatures (−10°C to 5°C) during sulfonyl chloride addition .

- In situ quenching : Adding scavengers like dimethylaminopyridine (DMAP) to trap excess sulfonyl chloride .

- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) improve sulfonamide solubility and reduce aggregation-driven side products .

- Real-time monitoring : Thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progression and terminate at optimal conversion (~85–90%) .

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo bioactivity data for this compound?

Discrepancies often arise from poor pharmacokinetic properties or off-target effects. Mitigation strategies include:

- Metabolic stability assays : Liver microsome studies to identify rapid clearance (e.g., cytochrome P450-mediated oxidation of the furan ring) .

- Plasma protein binding : Equilibrium dialysis to assess unbound fraction; modifications like introducing electron-withdrawing groups on the phenoxy moiety reduce binding .

- Target engagement profiling : Cellular thermal shift assays (CETSA) or fluorescence polarization to confirm on-target binding in complex biological matrices .

- Prodrug derivatization : Masking polar sulfonamide groups with ester linkages to enhance bioavailability .

Q. How can computational modeling be integrated into the design of derivatives to enhance target selectivity?

- Molecular docking : Prioritize derivatives by simulating binding to target enzymes (e.g., carbonic anhydrase IX) vs. off-target isoforms. Key interactions include:

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with inhibitory potency. For example, electron-donating groups on the phenoxyethyl chain enhance selectivity for kinase targets .

- ADMET prediction : Tools like SwissADME predict blood-brain barrier penetration (critical for neurotargets) and hERG channel liability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s enzyme inhibition potency across studies?

- Standardized assay conditions : Ensure consistent pH (7.4), ionic strength (150 mM NaCl), and substrate concentrations (Km values) .

- Control for light sensitivity : Shield reactions from UV light to prevent furan ring degradation, which can artificially reduce potency .

- Orthogonal validation : Confirm results using both fluorescence-based and radiometric assays (e.g., malachite green for phosphatase activity) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Sulfonamide Coupling

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | −10°C to 5°C | Prevents hydrolysis |

| Sulfonyl chloride eq. | 1.2–1.5 | Minimizes unreacted amine |

| Reaction time | 2–4 hours | Balances conversion vs. side reactions |

| Solvent | Dichloromethane/THF | Enhances intermediate solubility |

Q. Table 2. Spectroscopic Benchmarks

| Functional Group | 1H NMR (ppm) | 13C NMR (ppm) |

|---|---|---|

| Furan C=O | – | 168–170 |

| Sulfonamide NH | 8.5–9.5 (broad) | – |

| Tetrahydroisoquinoline C7 | 6.8–7.2 (d, J=8 Hz) | 115–120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.